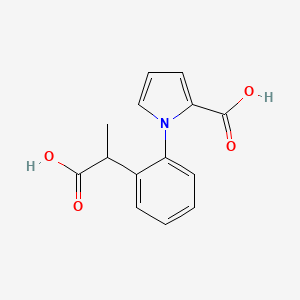
2-Acetamidoacetic acid;ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamidoacetic acid;ethane-1,2-diamine is a compound that combines the properties of both 2-acetamidoacetic acid and ethane-1,2-diamine. This compound is known for its unique chemical structure, which includes both an acetamido group and a diamine group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidoacetic acid;ethane-1,2-diamine typically involves the reaction of 2-acetamidoacetic acid with ethane-1,2-diamine. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetamidoacetic acid;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Acetamidoacetic acid;ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to understand the interactions between different biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-acetamidoacetic acid;ethane-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethylenediamine: A simple diamine with similar chemical properties but lacks the acetamido group.
N-Acetylglycine: Contains an acetamido group but lacks the diamine functionality.
Diethylenetriamine: A compound with multiple amine groups but different structural arrangement.
Uniqueness: 2-Acetamidoacetic acid;ethane-1,2-diamine is unique due to its combination of acetamido and diamine groups, which provides it with distinct chemical reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
850352-79-3 |
|---|---|
Molekularformel |
C6H15N3O3 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-acetamidoacetic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C4H7NO3.C2H8N2/c1-3(6)5-2-4(7)8;3-1-2-4/h2H2,1H3,(H,5,6)(H,7,8);1-4H2 |
InChI-Schlüssel |
WQBRQFDYUUJTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)O.C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)




![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)

![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)
![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)

